molecular formula C16H20N2O4 B4305628 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione

5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione

Cat. No. B4305628
M. Wt: 304.34 g/mol
InChI Key: FHFNLSMDVHLPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It has been extensively studied for its potential therapeutic applications in various types of cancers, including breast cancer, lung cancer, and glioblastoma.

Mechanism of Action

5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 exerts its anticancer effects by inhibiting the activity of CDK4/6, which are key regulators of the G1-S phase transition of the cell cycle. CDK4/6 activity is frequently dysregulated in cancer cells, leading to uncontrolled cell proliferation. 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 blocks the activity of CDK4/6, leading to cell cycle arrest and senescence in cancer cells. It also inhibits the phosphorylation of the retinoblastoma protein (Rb), which is a downstream target of CDK4/6 and a key regulator of the G1-S phase transition.
Biochemical and Physiological Effects
5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 has been shown to have a selective inhibitory effect on CDK4/6 activity, with minimal effects on other CDKs. It has been shown to induce cell cycle arrest and senescence in cancer cells, leading to their eventual death. 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 has also been shown to enhance the efficacy of other anticancer agents, such as tamoxifen and trastuzumab. In addition, 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 has been shown to have minimal effects on normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 has several advantages for lab experiments, including its selective inhibitory effect on CDK4/6 activity, its ability to induce cell cycle arrest and senescence in cancer cells, and its potential to enhance the efficacy of other anticancer agents. However, 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 also has several limitations, including its potential toxicity and side effects, its limited efficacy in certain types of cancers, and the development of resistance to the drug over time.

Future Directions

There are several future directions for the research and development of 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991. One direction is to explore the potential of 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 as a combination therapy with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Another direction is to investigate the potential of 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 in other types of cancers, such as pancreatic cancer and melanoma. Additionally, further research is needed to understand the mechanism of resistance to 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 and to develop strategies to overcome it. Finally, the development of more potent and selective CDK4/6 inhibitors is also a promising direction for future research.

Scientific Research Applications

5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 has been extensively studied for its potential therapeutic applications in various types of cancers. It has been shown to inhibit the growth of cancer cells by blocking the activity of CDK4/6, which are crucial regulators of the cell cycle. 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 has been shown to induce cell cycle arrest and senescence in cancer cells, leading to their eventual death. It has also been shown to enhance the efficacy of other anticancer agents, such as tamoxifen and trastuzumab.

properties

IUPAC Name

5,6-dimethyl-1-[2-(4-methylphenoxy)ethoxymethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-11-4-6-14(7-5-11)22-9-8-21-10-18-13(3)12(2)15(19)17-16(18)20/h4-7H,8-10H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFNLSMDVHLPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOCN2C(=C(C(=O)NC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-1-[2-(4-methylphenoxy)ethoxymethyl]pyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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